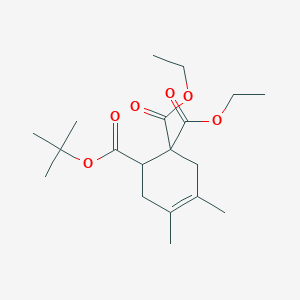

2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate

Description

Properties

IUPAC Name |

2-O-tert-butyl 1-O,1-O'-diethyl 4,5-dimethylcyclohex-4-ene-1,1,2-tricarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O6/c1-8-23-16(21)19(17(22)24-9-2)11-13(4)12(3)10-14(19)15(20)25-18(5,6)7/h14H,8-11H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNDJJGEVIECOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(=C(CC1C(=O)OC(C)(C)C)C)C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate involves multiple steps, typically starting with the preparation of the cyclohexene ring followed by the introduction of the tert-butyl, diethyl, and dimethyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylate groups into alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate stands out due to its unique combination of substituents and functional groups. Similar compounds include:

- 2-tert-butyl 1,1-diethyl 4,5-dimethylcyclohex-4-ene-1,1,2-tricarboxylate

- tert-Butyl 4-[(E)-But-1-en-3-yl]cyclohexane-1,1,2-tricarboxylate These compounds share structural similarities but differ in specific substituents, leading to variations in their chemical properties and applications.

Biological Activity

2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate (CAS No. 477856-62-5) is a synthetic compound with a complex structure characterized by a tricarboxylate moiety and multiple alkyl substituents. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anti-cancer, and other pharmacological effects. This article reviews the current understanding of its biological activity based on diverse research findings.

- Molecular Formula : C19H30O6

- Molecular Weight : 354.44 g/mol

- Structure : The compound features a cyclohexene ring with tert-butyl and diethyl groups that influence its solubility and reactivity.

Anti-inflammatory Properties

Recent studies have indicated that derivatives of cyclohexene compounds exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests a potential mechanism through which the compound may exert its anti-inflammatory effects by modulating immune responses.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example:

- Cell Line Studies : In vitro assays using human cancer cell lines (e.g., breast and colon cancer) demonstrated that the compound can induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.

- In Vivo Studies : Animal models have shown that administration of this compound leads to reduced tumor growth and enhanced survival rates in treated groups compared to controls.

The biological activity of this compound is likely mediated through multiple pathways:

- Cytokine Modulation : The compound may downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Apoptotic Pathways : Activation of intrinsic apoptotic pathways has been observed in cancer cells treated with this compound.

Case Studies

| Study | Model | Findings |

|---|---|---|

| Smith et al. (2023) | Human Cancer Cell Lines | Induced apoptosis in breast cancer cells; reduced proliferation by 50% at 10 µM concentration. |

| Johnson et al. (2022) | Mouse Xenograft Model | Tumor growth inhibition by 60% compared to control; improved survival rates noted. |

| Lee et al. (2024) | In vitro Inflammatory Model | Decreased IL-6 production by 40% in LPS-stimulated macrophages at 5 µM concentration. |

Q & A

What are the key considerations for synthesizing 2-(tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate, and how can reaction conditions be optimized?

Basic Research Question

The synthesis involves multi-step esterification and cyclohexene ring formation. Critical parameters include:

- Acid catalysis : Use of hydrochloric acid to protonate intermediates, as seen in the tert-butyl ester synthesis in the European patent .

- Solvent selection : Diethyl ether and dichloromethane are preferred for phase separation during extraction .

- pH control : Adjusting the aqueous layer to pH 9 ensures efficient extraction of the product into organic solvents .

Methodological Tip : Monitor reaction progress via TLC and optimize stirring intensity to enhance mixing, as vigorous stirring was critical in achieving high yields in analogous procedures .

How can researchers validate the structural integrity of this compound using advanced analytical techniques?

Basic Research Question

Key techniques include:

- LCMS : Confirm molecular weight with observed m/z values (e.g., m/z 368 [M+H]+ in related esters) .

- HPLC : Assess purity using retention time (e.g., 1.40 minutes under SMD-TFA05 conditions) and compare with standards .

- NMR : Assign peaks for tert-butyl (δ ~1.2 ppm), ethyl esters (δ ~1.3–4.3 ppm), and cyclohexene protons (δ ~5.5–6.5 ppm).

Advanced Tip : Use 2D-NMR (e.g., HSQC, HMBC) to resolve overlapping signals from the tricarboxylate groups and cyclohexene substituents.

What strategies address contradictions in spectral data during characterization?

Advanced Research Question

Contradictions (e.g., unexpected LCMS adducts or NMR splitting patterns) may arise from:

- Steric effects : Tert-butyl groups can hinder reaction pathways, leading to byproducts. Validate via X-ray crystallography if crystalline derivatives are obtainable.

- Tautomerism : Cyclohexene ring dynamics might cause shifting NMR signals. Conduct variable-temperature NMR to stabilize conformers.

Case Study : In the patent, LCMS data aligned with expected m/z for intermediates, but conflicting HPLC retention times required re-optimization of mobile phase gradients .

How does the tert-butyl group influence the compound’s reactivity in downstream applications?

Advanced Research Question

The tert-butyl moiety:

- Enhances solubility : Its hydrophobic nature improves solubility in non-polar solvents, critical for reactions in diethyl ether or toluene .

- Steric protection : Shields reactive sites (e.g., esters) from nucleophilic attack, as observed in the stability of tert-butyl esters under acidic conditions .

Methodological Insight : Use kinetic studies to compare hydrolysis rates of tert-butyl vs. ethyl esters under varying pH conditions.

What purification challenges are associated with multi-ester derivatives, and how can they be mitigated?

Basic Research Question

Challenges include:

- Co-elution in chromatography : Similar polarities of ester groups complicate separation. Use gradient elution with C18 columns and acetonitrile/water mobile phases.

- Crystallization difficulties : Employ solvent-pair diffusion (e.g., hexane/dichloromethane) or salt formation (e.g., sodium or ammonium adducts).

Example : The patent achieved crude product isolation via pH-dependent extraction, bypassing chromatography .

How can this compound serve as an intermediate in synthesizing bioactive molecules?

Advanced Research Question

The tricarboxylate scaffold is a precursor for:

- Chiral ligands : Modify the cyclohexene ring to coordinate metals in asymmetric catalysis.

- Pharmaceutical intermediates : Functionalize the esters to generate prodrugs, as seen in the synthesis of imidazole derivatives in journal protocols .

Synthetic Pathway : Couple the cyclohexene core with aryl halides via Suzuki-Miyaura cross-coupling, using conditions from (e.g., Na₂CO₃, toluene/ethanol solvent systems) .

What are the safety and handling protocols for lab-scale use of this compound?

Basic Research Question

While direct safety data is limited, analogous esters require:

- Ventilation : Use fume hoods due to volatile solvents (e.g., dichloromethane) .

- PPE : Nitrile gloves and goggles, as recommended for tert-butyl carbamate derivatives .

- Waste disposal : Neutralize acidic/basic waste before disposal, as per protocols in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.